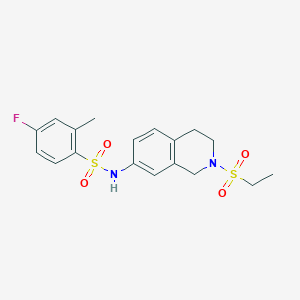
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C18H22FN2O2S, with a molecular weight of approximately 366.45 g/mol. The compound features an ethylsulfonyl group and a fluoro-substituted aromatic ring, which may enhance its biological activity and solubility.
Pharmacological Profile
1. Antitumor Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit promising antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives could significantly reduce tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction.
2. Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The unique structural elements of this compound suggest potential interactions with neurotransmitter systems and neurotrophic factors, which may contribute to neuroprotection against oxidative stress and excitotoxicity.
3. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor in preliminary studies. Its interactions with specific molecular targets may modulate biological pathways relevant to cancer and neurodegenerative disorders. For instance, it has been suggested that the sulfonamide moiety can interact with active sites of enzymes involved in metabolic pathways, leading to altered enzyme kinetics and inhibition of tumor progression.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases (e.g., G1/S or G2/M), thereby inhibiting tumor cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Tetrahydroisoquinoline Derivatives | Demonstrated significant antitumor activity in vitro against various cancer cell lines. | |
| Ethylsulfonyl Derivatives | Showed neuroprotective effects in models of oxidative stress-induced neuronal damage. | |
| Sulfonamide Compounds | Exhibited enzyme inhibition leading to reduced tumor growth in xenograft models. |
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-6-17(11-15(14)12-21)20-27(24,25)18-7-5-16(19)10-13(18)2/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDZNMJSWSGYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













